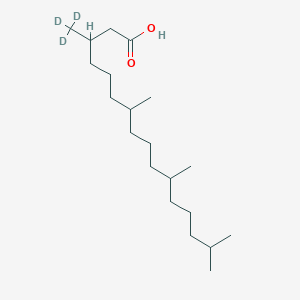

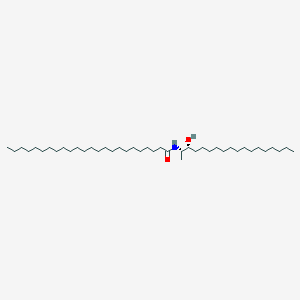

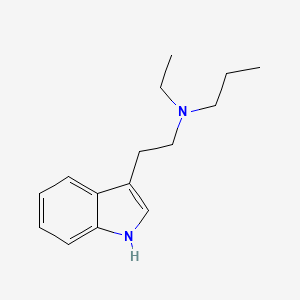

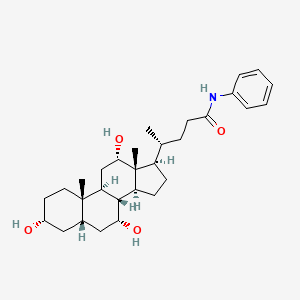

![molecular formula C51H94O6 B3026072 [3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate CAS No. 4016-52-8](/img/structure/B3026072.png)

[3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

概要

説明

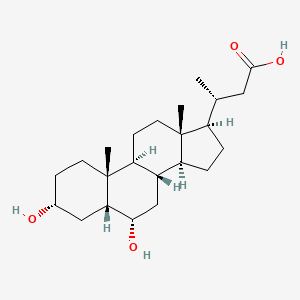

1,2-ジオレオイル-3-ラウロイル-rac-グリセロール: は、sn-1 および sn-2 位にオレイン酸、sn-3 位にラウリン酸を含むトリアシルグリセロール化合物です 。 この化合物は、ナツメヤシ種子油やオスのマルハナバチの脂肪体などの天然源に見られます 。ユニークな化学的特性により、さまざまな科学研究アプリケーションで使用されています。

2. 製法

合成経路と反応条件: 1,2-ジオレオイル-3-ラウロイル-rac-グリセロールは、グリセロールとそれぞれの脂肪酸(オレイン酸とラウリン酸)を含むエステル化反応によって合成できます。反応には通常、硫酸または p-トルエンスルホン酸などの触媒が必要であり、エステル化を完全に完了するために還流条件下で行われます。

工業生産方法: 工業的には、1,2-ジオレオイル-3-ラウロイル-rac-グリセロールの生産には、高純度の原材料と制御された反応条件が用いられ、高収率と高純度が達成されます。プロセスには、以下の手順が含まれる場合があります。

脂肪酸の精製: オレイン酸とラウリン酸を精製して不純物を除去します。

エステル化: 精製された脂肪酸を触媒の存在下でグリセロールと反応させます。

分離と精製: 得られた生成物を、蒸留やクロマトグラフィーなどの技術を用いて分離および精製します。

準備方法

Synthetic Routes and Reaction Conditions: 1,2-Dioleoyl-3-Lauroyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (oleic acid and lauric acid). The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol involves the use of high-purity raw materials and controlled reaction conditions to achieve high yields and purity. The process may include steps such as:

Purification of fatty acids: Oleic acid and lauric acid are purified to remove impurities.

Esterification: The purified fatty acids are reacted with glycerol in the presence of a catalyst.

Separation and purification: The resulting product is separated and purified using techniques such as distillation and chromatography.

化学反応の分析

反応の種類: 1,2-ジオレオイル-3-ラウロイル-rac-グリセロールは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてハイドロペルオキシドなどの酸化生成物を生成します。

加水分解: 水と酸または塩基触媒の存在下で、エステル結合は加水分解されて構成脂肪酸とグリセロールが放出されます。

転エステル化: この化合物は、他のアルコールと転エステル化反応を起こして異なるエステルを生成します。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

加水分解: 塩酸または水酸化ナトリウムなどの酸性または塩基性条件が、加水分解反応の触媒として使用されます。

転エステル化: メタノールまたはエタノールと、メタノールナトリウムなどの触媒が、転エステル化反応に一般的に使用されます。

主な生成物:

酸化: ハイドロペルオキシドなどの酸化生成物。

加水分解: オレイン酸、ラウリン酸、グリセロール。

転エステル化: オレイン酸とラウリン酸のメチルまたはエチルエステル。

4. 科学研究への応用

1,2-ジオレオイル-3-ラウロイル-rac-グリセロールは、以下を含むいくつかの科学研究アプリケーションを持っています。

脂質生化学: 生体系におけるトリアシルグリセロールの挙動を研究するためのモデル化合物として使用されます.

質量分析法: この化合物は、さまざまなサンプル中のトリアシルグリセロールの定量のための内部標準として使用されます.

医薬品開発: 生体適合性と疎水性薬物を封入する能力により、脂質ベースの薬物送達システムの開発に使用されています。

栄養学研究: この化合物は、食事中のさまざまな脂肪酸の代謝と栄養効果を研究するために使用されます。

科学的研究の応用

1,2-Dioleoyl-3-Lauroyl-rac-glycerol has several scientific research applications, including:

Lipid Biochemistry: It is used as a model compound to study the behavior of triacylglycerols in biological systems.

Mass Spectrometry: The compound is used as an internal standard for the quantification of triacylglycerols in various samples.

Pharmaceutical Development: It is used in the development of lipid-based drug delivery systems due to its biocompatibility and ability to encapsulate hydrophobic drugs.

Nutritional Studies: The compound is used to study the metabolism and nutritional effects of different fatty acids in the diet.

作用機序

1,2-ジオレオイル-3-ラウロイル-rac-グリセロールの作用機序には、脂質膜との相互作用と、脂質代謝に関与する酵素の相互作用が含まれます。この化合物は脂質二重層に組み込まれ、膜の流動性と透過性に影響を与える可能性があります。また、トリアシルグリセロールを加水分解するリパーゼなどの酵素の基質としても機能し、エネルギー産生やその他の代謝プロセスに使用できる脂肪酸が放出されます。

類似化合物との比較

類似化合物:

1,2-ジオレオイル-3-パルミトイル-rac-グリセロール: sn-1 および sn-2 位にオレイン酸、sn-3 位にパルミチン酸を含んでいます.

1,2-ジオレオイル-3-ステアロイル-rac-グリセロール: sn-1 および sn-2 位にオレイン酸、sn-3 位にステアリン酸を含んでいます.

独自性: 1,2-ジオレオイル-3-ラウロイル-rac-グリセロールは、sn-3 位にラウリン酸が存在することによってユニークです。これは、他のトリアシルグリセロールとは異なる物理化学的特性を付与します。パルミチン酸またはステアリン酸と比較してラウリン酸の鎖長が短いことにより、融点、溶解度、反応性が異なり、研究や業界における特定の用途に適しています。

特性

IUPAC Name |

[3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H94O6/c1-4-7-10-13-16-19-21-23-25-27-29-32-35-38-41-44-50(53)56-47-48(46-55-49(52)43-40-37-34-31-18-15-12-9-6-3)57-51(54)45-42-39-36-33-30-28-26-24-22-20-17-14-11-8-5-2/h23-26,48H,4-22,27-47H2,1-3H3/b25-23-,26-24- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWUGKDDADDDHD-YPAXQUSRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H94O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303607 | |

| Record name | Glyceryl 1,2-dioleate 3-laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

803.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4016-52-8 | |

| Record name | Glyceryl 1,2-dioleate 3-laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4016-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 1,2-dioleate 3-laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025995.png)

![(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)

![4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide](/img/structure/B3025999.png)

![(6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine](/img/structure/B3026000.png)

![[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester](/img/structure/B3026002.png)

![2-[[(2S,3R)-3-hydroxy-1-oxo-2-[[(1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-6-pteridinyl)carbonyl]amino]butyl]amino]-benzoic acid, methyl ester](/img/structure/B3026003.png)

![N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide](/img/structure/B3026010.png)